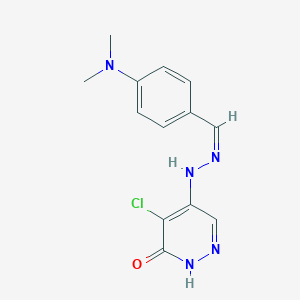
(Z)-4-chloro-5-(2-(4-(dimethylamino)benzylidene)hydrazinyl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-[(2Z)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-yl]-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the pyridazinone class This compound is characterized by the presence of a chloro group, a dimethylamino group, and a hydrazinyl group attached to a pyridazinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-[(2Z)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-yl]-2,3-dihydropyridazin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-5-hydrazinyl-2,3-dihydropyridazin-3-one.
Condensation Reaction: The hydrazinyl group is then reacted with 4-(dimethylamino)benzaldehyde under acidic conditions to form the desired compound. The reaction is typically carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid (e.g., hydrochloric acid) to facilitate the condensation reaction.
Purification: The resulting product is purified by recrystallization from a suitable solvent, such as ethyl acetate or methanol, to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production may involve continuous flow reactors and automated purification systems to ensure consistent quality.
化学反应分析
Types of Reactions
4-Chloro-5-[(2Z)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiourea, or primary amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the chloro group.
科学研究应用
4-Chloro-5-[(2Z)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-yl]-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a lead compound for drug development.
Chemical Research: The compound serves as a model for studying the reactivity and properties of pyridazinone derivatives.
Industrial Applications: It may be explored for use in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 4-chloro-5-[(2Z)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes involved in key biological processes.
Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways.
Interfering with DNA/RNA: It may bind to nucleic acids, affecting gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one: This compound shares a similar pyridazinone core but differs in the substituents attached to the ring.
4-Chloro-5-(dimethylamino)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]pyridazin-3(2H)-one: Another related compound with a thiadiazole moiety instead of the hydrazinyl group.
Uniqueness
4-Chloro-5-[(2Z)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-yl]-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazinyl group, in particular, allows for unique interactions with biological targets, setting it apart from other pyridazinone derivatives.
属性
CAS 编号 |
92026-77-2 |
|---|---|
分子式 |
C13H14ClN5O |
分子量 |
291.73 g/mol |
IUPAC 名称 |
5-chloro-4-[(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C13H14ClN5O/c1-19(2)10-5-3-9(4-6-10)7-15-17-11-8-16-18-13(20)12(11)14/h3-8H,1-2H3,(H2,17,18,20)/b15-7- |
InChI 键 |
SHUJFTNPRHDJOD-CHHVJCJISA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=N\NC2=C(C(=O)NN=C2)Cl |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=NNC2=C(C(=O)NN=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-(5-{4-[(3-chlorophenyl)amino]phthalazin-1-YL}-2-methylbenzenesulfonamido)acetate](/img/structure/B11638878.png)
![2-(Butylsulfanyl)-3-(2-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11638881.png)
![N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-nitrobenzylidene)hydrazinyl]propanamide](/img/structure/B11638891.png)
![(6Z)-2-butyl-5-imino-6-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11638893.png)
![5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11638899.png)
![(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11638906.png)


![2-(3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11638932.png)

![(5Z)-5-{[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene}-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11638943.png)
![N-methyl-2-[4-({4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide](/img/structure/B11638947.png)
![N-(2-Fluorophenyl)-2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11638948.png)
![3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11638952.png)
